2-(2-methoxyphenyl)-1H-imidazole-5-carboxylic acid
Description
2-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid (CAS: 1083318-04-0) is an imidazole derivative featuring a carboxylic acid group at position 5 and a 2-methoxyphenyl substituent at position 2 of the imidazole ring. Its molecular formula is $ \text{C}{11}\text{H}{10}\text{N}{2}\text{O}{3} $, with a molecular weight of 218.21 g/mol . The compound exhibits moderate polarity due to the carboxylic acid group, while the methoxyphenyl moiety contributes to lipophilicity. The compound is used in research as a precursor for pharmaceutical intermediates, particularly in synthesizing angiotensin II receptor antagonists like Olmesartan .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)10-12-6-8(13-10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIAPQGMVZIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carboxylation of Imidazole Derivatives Using Carbon Dioxide
One of the most notable methods for preparing imidazole-5-carboxylic acids involves the direct carboxylation of 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure and elevated temperatures in the presence of a base. This method is documented in patent US5117004A and provides a novel, efficient route to 4,5-disubstituted imidazole-2-carboxylic acids, which can be adapted for 2-(2-methoxyphenyl)-1H-imidazole-5-carboxylic acid derivatives.
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- Temperature: 150° to 300° C (preferably 180° to 280° C)
- Pressure: 10 to 300 bar (preferably 40 to 180 bar)
- Base: Alkali metal carbonate, bicarbonate, or hydroxide (e.g., potassium carbonate)
- Reaction time and molar ratios optimized for yield
Mechanism : The reaction involves the insertion of carbon dioxide into the imidazole ring at position 5, facilitated by the base under high pressure and temperature, forming the carboxylic acid moiety.
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- Direct introduction of carboxyl group without pre-functionalization
- High selectivity for position 5 carboxylation
- Scalable for industrial production
| Parameter | Range | Preferred Range |
|---|---|---|
| Temperature (°C) | 150 - 300 | 180 - 280 |
| Pressure (bar) | 10 - 300 | 40 - 180 |
| Base concentration | 1 - 5 mol % | 1 - 3.5 mol % potassium carbonate |
This method is highly relevant for synthesizing this compound by starting from the corresponding 4,5-disubstituted imidazole precursor bearing the 2-methoxyphenyl substituent.
Multi-Step Organic Synthesis via Cyclization of Precursors
Another common synthetic strategy involves multi-step organic reactions starting from 2-methoxybenzaldehyde or related precursors. This approach typically includes:
- Step 1 : Functionalization of 2-methoxybenzaldehyde, such as nitration or reduction, to introduce necessary substituents.
- Step 2 : Formation of an imidazole ring through cyclization reactions under acidic or basic conditions.
- Step 3 : Introduction of the carboxylic acid group at the 5-position via oxidation or hydrolysis steps.
This route is often used in laboratory-scale synthesis and can be optimized for industrial processes by controlling catalysts, solvents, and temperature to maximize yield and purity.
- Typical Conditions :
- Use of acidic or basic catalysts for cyclization
- Controlled temperature to avoid side reactions
- Use of oxidizing agents such as potassium permanganate for carboxylation
This method allows structural modifications and is adaptable for derivatives like 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid, which shares similar synthetic challenges.
One-Pot Heterocyclization with Reductive Cyclization
Recent research highlights a one-pot synthesis approach using heterocyclization reactions facilitated by reductive agents such as sodium dithionite (Na2S2O4). This method involves:
- Reacting appropriate nitro-substituted benzoate esters with substituted benzaldehydes in the presence of sodium dithionite in dimethyl sulfoxide (DMSO).
- Heating at moderate temperatures (~90 °C) to promote cyclization.
- Subsequent base hydrolysis to yield the imidazole-5-carboxylic acid derivative.
- Simplified procedure minimizing purification steps
- Reduction of hazardous reagents and solvents
- Shorter reaction times and improved sustainability
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate + 2-methoxybenzaldehyde | Na2S2O4, DMSO, 90 °C, 3 eq Na2S2O4 | Intermediate heterocycle |
| 2 | Base hydrolysis | NaOH, aqueous | This compound |
This method has been demonstrated for structurally related benzimidazole derivatives and can be adapted for the target compound with appropriate precursor selection.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct CO2 Carboxylation (US5117004A) | High-pressure CO2 reaction with base, 150-300 °C | Direct carboxylation, scalable | Requires high pressure equipment |
| Multi-step Organic Synthesis | Cyclization from 2-methoxybenzaldehyde derivatives | Flexible for modifications | Multi-step, time-consuming |
| One-Pot Reductive Heterocyclization | Sodium dithionite-mediated cyclization in DMSO | Simplified, sustainable, mild conditions | Requires specific precursors |
Detailed Research Findings
- The direct carboxylation method under superatmospheric CO2 pressure has been validated for various 4,5-disubstituted imidazoles, showing high regioselectivity for the 5-position carboxylation, which is critical for synthesizing this compound.
- Multi-step synthetic routes allow incorporation of substituents like methoxyphenyl groups before ring closure, enabling structural diversity but often require careful control of reaction conditions to avoid side products.
- The one-pot heterocyclization approach using sodium dithionite offers a greener alternative, reducing reaction steps and hazardous reagents, and has been successfully applied to benzimidazole-5-carboxylic acid derivatives structurally related to the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of 2-(2-methoxyphenyl)-1H-imidazole-5-carboxylic acid against HIV-1. In vitro assays demonstrated significant inhibitory effects on HIV integrase activity, essential for viral replication. For instance, at concentrations of 100 µM, the compound showed over 50% inhibition in cell-based assays.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazole compounds can exhibit activity against various pathogens, suggesting that this compound may have similar effects .
Inhibition of Xanthine Oxidase
Another significant application is its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is relevant for treating conditions like gout and hyperuricemia due to elevated uric acid levels. The compound's structure allows it to interact effectively with the enzyme, making it a candidate for further development in this therapeutic area.
Medicinal Chemistry Applications
The compound serves as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance its efficacy and selectivity against various biological targets. For example, it has been used to create derivatives with improved anti-inflammatory properties .
Industrial Applications
In addition to its biological applications, this compound is utilized in producing specialty chemicals and advanced materials. Its chemical reactivity allows it to be incorporated into more complex molecular frameworks used in various industrial processes.
Case Studies
Several studies highlight the compound's potential:
- Antiviral Studies : A study examining the compound's effects on HIV-1 integrase found promising results that could lead to new antiviral therapies.
- Xanthine Oxidase Inhibition : Research demonstrated that derivatives of this compound effectively inhibit xanthine oxidase, indicating potential applications in treating gout.
- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that similar imidazole derivatives could combat various bacterial strains effectively .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key Observations :
- Core Structure : Benzoimidazole derivatives (e.g., compounds in ) exhibit higher thermal stability (>300°C) compared to imidazole-based analogues, likely due to extended aromaticity.
- Substituent Effects: Electron-withdrawing groups (e.g., -NO$_2$, -Cl in ) reduce solubility in polar solvents. Hydroxyl groups (e.g., 4-hydroxyphenyl in ) enhance acidity and hydrogen-bonding capacity, favoring biological interactions. Methoxy groups (e.g., 2-methoxy in the target compound) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .
Functional Group Comparisons
Key Observations :
- Carboxylic Acid vs. Tetrazole : The carboxylic acid group in the target compound is more polar and prone to ionization, whereas tetrazole (e.g., in ) serves as a bioisostere with similar acidity but better metabolic stability.
- Amide Derivatives : Compounds like PZ1 demonstrate how adding tertiary amines (e.g., piperazine) enhances receptor affinity, a modification absent in the target compound.
Biological Activity
2-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the imidazole ring, which is known for its biological significance, combined with a methoxyphenyl substituent and a carboxylic acid group. The presence of these functional groups influences its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Compounds with similar structures have been shown to modulate receptor activity, affecting pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that imidazole derivatives can act as antioxidants, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:
- A study examining a series of imidazole derivatives found that modifications to the phenyl ring significantly affected anticancer activity. The most potent compounds showed IC50 values below 10 µM against multiple cancer cell lines .
- Another research effort focused on the synthesis of novel imidazole derivatives, highlighting their ability to inhibit key enzymes involved in tumorigenesis. These findings suggest that further exploration of this compound could yield valuable therapeutic agents .
Comparative Analysis
The table below summarizes the biological activities and IC50 values of various related compounds:
Q & A
Q. What are the common synthetic routes for 2-(2-methoxyphenyl)-1H-imidazole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of imidazole precursors. For example:
- Condensation Reactions : Reacting 2-methoxyphenyl-substituted imidazole intermediates with carboxylic acid derivatives. Acetic acid reflux conditions (3–5 hours) are often employed to facilitate cyclization .
- Protection-Deprotection Strategies : The carboxylic acid group may be introduced via ester intermediates (e.g., methyl or ethyl esters), followed by hydrolysis under basic conditions .
- Key Reagents : Chloroacetic acid and sodium acetate are used to stabilize intermediates during heterocycle formation .
Q. Which analytical techniques are employed to characterize this compound?
- Methodological Answer :
- HPLC : Used for purity assessment, especially to detect process-related impurities (e.g., regioisomers or tetrazole derivatives) .
- NMR Spectroscopy : 1H/13C NMR confirms structural assignments, particularly the methoxyphenyl substituent and imidazole ring protons. Dynamic effects (e.g., tautomerism) require 2D NMR (e.g., COSY, HSQC) for resolution .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or fluorine-containing analogs) .
- Elemental Analysis : Cross-checks empirical formulas (e.g., C, H, N content) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like regioisomers?
- Methodological Answer :
- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during coupling steps, while reflux conditions are reserved for cyclization .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in Suzuki-Miyaura couplings for biphenyl derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes unwanted nucleophilic substitutions .
- Byproduct Monitoring : Use HPLC-MS to track impurities (e.g., dimerization products) and adjust stoichiometry in real-time .
Q. What computational methods assist in predicting the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic effects of the methoxy group on the imidazole ring’s aromaticity and acidity .
- Molecular Docking : Predicts binding affinities to biological targets (e.g., angiotensin II receptors) by simulating interactions with the carboxylic acid and methoxyphenyl moieties .
- InChI Key Analysis : Leverages PubChem data (e.g., VSMPMYSNFPYXIY-UHFFFAOYSA-N) to compare structural analogs and validate computational predictions .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Validation : Combine 1H NMR with IR spectroscopy to distinguish carboxylic acid tautomers (e.g., keto-enol equilibria) .
- Dynamic NMR Experiments : Variable-temperature NMR resolves overlapping signals caused by rotational barriers in the methoxyphenyl group .
- Cross-Referencing Literature : Compare ESI-MS fragmentation patterns with published data for related imidazole-carboxylic acid derivatives .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purification Steps : Recrystallize the compound using solvents like ethanol/water mixtures to remove impurities that depress melting points .
- Differential Scanning Calorimetry (DSC) : Provides precise melting point measurements and detects polymorphic forms .
- Theoretical Adjustments : Apply group contribution methods (e.g., Joback) to account for substituent effects on predicted melting points .
Experimental Design Considerations
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing decomposition during exothermic steps .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs and improve turnover numbers .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to optimize reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
